3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone

Cervical Cancer Cytotoxicity Assay Prenylated Flavonoid

Prenylated flavonoid cytotoxicity studies often lack a standardized potency reference, compromising SAR reliability. 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone resolves this with quantified IC50 values: 1.32 μM (HeLa), 3.92 μM (MCF-7), 5.22 μM (Hep3B). • Benchmark standard for calibrating cytotoxicity assays against morusin (IC50 0.64 μM). • C-3 prenyl + C-3' geranyl substitution enables systematic SAR; >15-fold potency differential vs. diprenylated analogs guides lead optimization. • ≥98% HPLC purity; ambient-temperature shipping.

Molecular Formula C30H34O6
Molecular Weight 490.6 g/mol
Cat. No. B577687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
Molecular FormulaC30H34O6
Molecular Weight490.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3/b19-10+
InChIKeyGLWAWFMOTOFEGT-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: Procurement-Grade Prenylated Flavonoid


3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone (CAS: 1334309-44-2) is a prenylated flavonoid isolated from *Morus alba* (white mulberry) leaves [1]. It belongs to the class of 3'-prenylated flavones, featuring both a geranyl (C10) substituent at the 3'-position and a prenyl (C5) group at the 3-position of the flavonoid core [2]. This compound is not a widely abundant natural product; its initial isolation and structural elucidation were reported in 2010, and it is primarily available through specialized research chemical suppliers. Its utility lies in its demonstrated *in vitro* cytotoxicity profile, making it a reference standard for structure-activity relationship (SAR) studies on prenylated flavonoids.

3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: Why Analogs Are Not Interchangeable


Prenylated flavonoids from *Morus alba* exhibit divergent cytotoxicity profiles, precluding generic substitution based on structural class alone [1]. The specific positioning of prenyl and geranyl side chains dictates cellular activity and potency [2]. For instance, within the same 2010 isolation study, the 11 characterized flavonoids displayed IC50 values against HeLa cells ranging from 0.64 μM (morusin) to >20 μM for several other prenylated analogs [1]. Consequently, a procurement decision for a prenylated flavonoid must be based on the specific compound's quantifiable activity against the target cell line of interest, not merely the presence of lipophilic prenyl substituents.

3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: Head-to-Head Cytotoxicity Data


HeLa Cell Cytotoxicity Potency Ranking

In a direct comparative study of 11 prenylated flavonoids isolated from *Morus alba*, 3'-geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone (Compound 1) demonstrated an IC50 of 1.32 μM against HeLa cervical carcinoma cells. This places it as the second most potent compound in the panel, exceeded only by morusin (Compound 9, IC50 = 0.64 μM) [1]. The activity is substantially higher than that of the structurally related analog 3',8-diprenyl-4',5,7-trihydroxyflavone (Compound 2), which showed no significant cytotoxicity (IC50 >20 μM) [1].

Cervical Cancer Cytotoxicity Assay Prenylated Flavonoid

MCF-7 Breast Cancer Cytotoxicity Profile

Against MCF-7 human breast carcinoma cells, 3'-geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone (Compound 1) exhibits an IC50 of 3.92 μM, as determined in the same study panel [1]. This represents a 3-fold reduction in potency compared to its activity in HeLa cells. For context, morusin (Compound 9) also demonstrated a shift in potency across cell lines, though the full MCF-7 dataset for all 11 compounds was not tabulated in the primary publication [1].

Breast Cancer Cytotoxicity Assay Prenylated Flavonoid

Hep3B Hepatocarcinoma Cytotoxicity

The cytotoxicity of 3'-geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone (Compound 1) against Hep3B human hepatocarcinoma cells was evaluated, yielding an IC50 of 5.22 μM [1]. This is the highest (least potent) IC50 value among the three cell lines tested for this compound. The potency trend across cell lines for this compound is HeLa (1.32 μM) > MCF-7 (3.92 μM) > Hep3B (5.22 μM).

Liver Cancer Cytotoxicity Assay Prenylated Flavonoid

Prenyl Substituent Positioning and Cytotoxicity

The stark difference in cytotoxicity between 3'-geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone (IC50 = 1.32 μM) and 3',8-diprenyl-4',5,7-trihydroxyflavone (IC50 >20 μM) highlights the critical importance of prenyl substituent positioning on the flavonoid scaffold [1]. The target compound possesses a geranyl group at C-3' and a prenyl group at C-3, whereas the inactive analog features diprenylation at C-3' and C-8. This suggests that C-8 prenylation is detrimental to HeLa cytotoxicity, while C-3 prenylation combined with C-3' geranylation is favorable. This inference is further supported by broader SAR reviews on prenylated flavonoids [2].

Structure-Activity Relationship Prenylation Flavonoid Chemistry

3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone: Validated Applications


HeLa Cytotoxicity Screening Reference Standard

Researchers investigating novel prenylated flavonoids can utilize 3'-geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone as a reference compound in HeLa cell cytotoxicity assays. Its defined IC50 of 1.32 μM provides a benchmark for comparing the potency of newly synthesized or isolated analogs [1]. This is particularly valuable when screening against the highly potent morusin (IC50 = 0.64 μM) to identify compounds with improved selectivity or reduced off-target effects [1].

SAR Exploration of C-3 and C-3' Substitutions

The compound's unique substitution pattern (C-3 prenyl, C-3' geranyl) and its demonstrable activity make it an ideal starting point for medicinal chemistry programs focused on optimizing flavonoid cytotoxicity. The >15-fold difference in potency compared to the C-3',C-8 diprenylated analog [1] provides a clear SAR hypothesis: modifications at C-8 are detrimental, while C-3 and C-3' lipophilic extensions are beneficial. Procurement of this compound enables systematic analoging to test this hypothesis.

Cell Line Selectivity in Multidrug Resistance Studies

The differential cytotoxicity observed across HeLa, MCF-7, and Hep3B cell lines (IC50 range: 1.32–5.22 μM) [1] makes this compound a useful tool for studying intrinsic cellular factors that influence flavonoid sensitivity. It can be employed as a probe to investigate the expression or activity of drug efflux transporters (e.g., MRP1) [2] or metabolic enzymes that may differentially affect its potency across cancer types.

Negative Control for Morusin In Vivo Studies

Given that morusin is the most potent analog in the series (HeLa IC50 = 0.64 μM) [1], 3'-geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone can serve as a structurally similar but less potent control in comparative in vivo efficacy or toxicity studies. This allows researchers to dissect whether observed effects are driven by potency or by other pharmacodynamic properties inherent to the prenylated flavonoid scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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